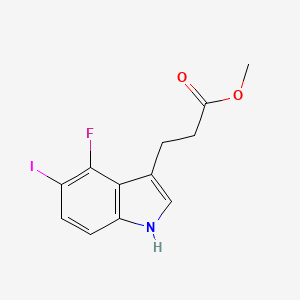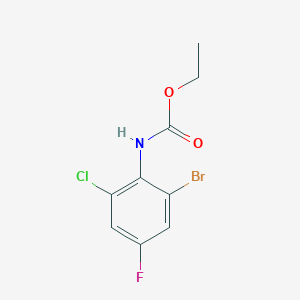![molecular formula C7H3F3O2 B13709996 2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)
2,2,4-Trifluorobenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trifluorobenzo[d][1,3]dioxole is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of three fluorine atoms and a dioxole ring, which contribute to its distinct chemical behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the bromination of benzo[d][1,3]dioxole followed by fluorination using appropriate fluorinating agents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,2,4-Trifluorobenzo[d][1,3]dioxole may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trifluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the fluorine atoms or the dioxole ring.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions vary based on the reagents and conditions used. For example, oxidation may yield fluorinated benzoquinones, while substitution reactions can produce a wide range of fluorinated aromatic compounds .
Applications De Recherche Scientifique
2,2,4-Trifluorobenzo[d][1,3]dioxole finds applications in several scientific research areas, including:
Mécanisme D'action
The mechanism of action of 2,2,4-Trifluorobenzo[d][1,3]dioxole involves its interaction with molecular targets and pathways. The fluorine atoms and dioxole ring contribute to its reactivity and ability to form stable complexes with various molecules. These interactions can influence biological pathways and chemical reactions, making it a versatile compound in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole: Similar in structure but with a bromine atom instead of hydrogen.
4-Fluorobenzo[d][1,3]dioxole: Contains a single fluorine atom, differing in its chemical behavior and applications.
Uniqueness
2,2,4-Trifluorobenzo[d][1,3]dioxole is unique due to the presence of three fluorine atoms, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring specific electronic properties and chemical stability.
Propriétés
Formule moléculaire |
C7H3F3O2 |
|---|---|
Poids moléculaire |
176.09 g/mol |
Nom IUPAC |
2,2,4-trifluoro-1,3-benzodioxole |
InChI |
InChI=1S/C7H3F3O2/c8-4-2-1-3-5-6(4)12-7(9,10)11-5/h1-3H |
Clé InChI |
WLOGJHAOFXFAEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)OC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)











![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)
![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)
